![molecular formula C17H18O4S B14325406 Methyl 3-{2-[(benzenesulfonyl)methyl]phenyl}propanoate CAS No. 111170-31-1](/img/structure/B14325406.png)
Methyl 3-{2-[(benzenesulfonyl)methyl]phenyl}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{2-[(benzenesulfonyl)methyl]phenyl}propanoate: is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a benzenesulfonyl group attached to a phenyl ring, which is further connected to a propanoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzylic position of the compound can undergo oxidation to form benzoic acid derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry:
Mechanism of Action
The mechanism by which methyl 3-{2-[(benzenesulfonyl)methyl]phenyl}propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzenesulfonyl group can interact with active sites of enzymes, potentially inhibiting their activity . The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further interact with biological pathways .
Comparison with Similar Compounds
Methyl benzoate: Another ester with a pleasant odor, used in perfumes and flavoring agents.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Methyl 3-phenylpropanoate: Similar structure but lacks the benzenesulfonyl group.
Uniqueness:
Properties
CAS No. |
111170-31-1 |
|---|---|
Molecular Formula |
C17H18O4S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
methyl 3-[2-(benzenesulfonylmethyl)phenyl]propanoate |
InChI |
InChI=1S/C17H18O4S/c1-21-17(18)12-11-14-7-5-6-8-15(14)13-22(19,20)16-9-3-2-4-10-16/h2-10H,11-13H2,1H3 |
InChI Key |
UOLUEYSDGRJGCA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC=CC=C1CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


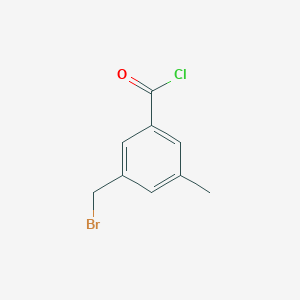
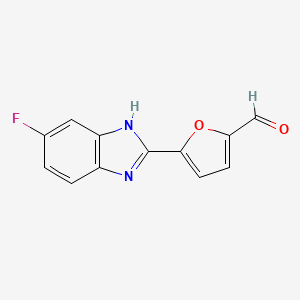
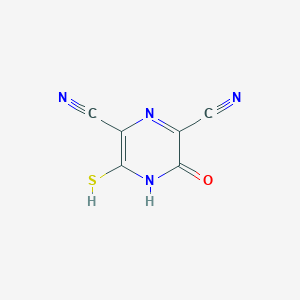
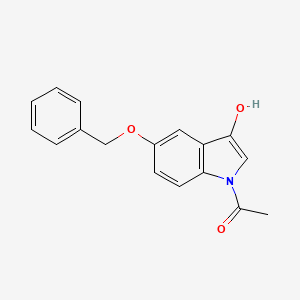
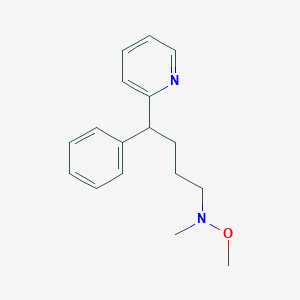
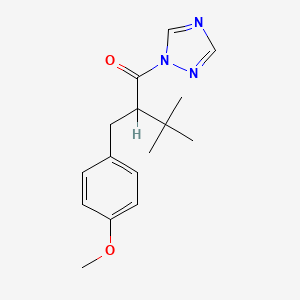
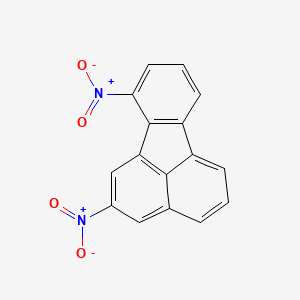
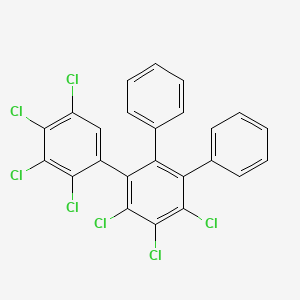
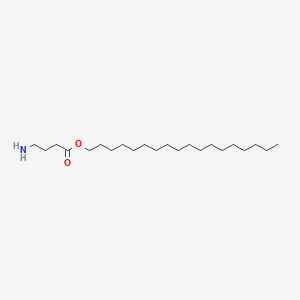
![4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride](/img/structure/B14325396.png)
![1-[Bis(4-chlorophenyl)methyl]-1H-imidazole](/img/structure/B14325402.png)
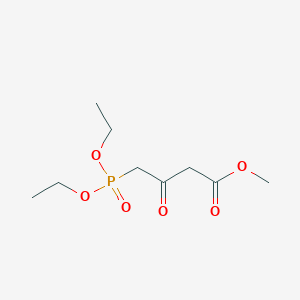
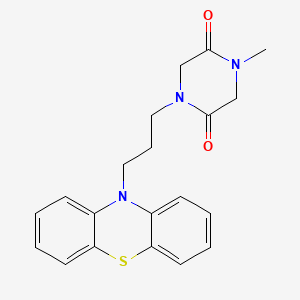
![6-[(Oxan-2-yl)oxy]hexyl octanoate](/img/structure/B14325437.png)
